molecular formula C7H9Br2NOS B8007768 ZERENEX ZX-OA012352

ZERENEX ZX-OA012352

Cat. No.: B8007768
M. Wt: 315.03 g/mol
InChI Key: DDZXUPVHLRSQPO-UHFFFAOYSA-N
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Description

ZERENEX ZX-OA012352 (CAS No. 1046861-20-4) is a synthetic organic compound developed for therapeutic applications, notably targeting hyperphosphatemia, a condition characterized by elevated serum phosphate levels commonly observed in chronic kidney disease patients. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • LogP (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions.
  • Synthetic Accessibility: 2.07, reflecting a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water media .

Zerenex, developed by Keryx Pharmaceuticals, was approved in June 2014 as a phosphate binder, leveraging its ability to sequester dietary phosphate in the gastrointestinal tract .

Properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS.BrH/c1-4-7(6(10)3-8)11-5(2)9-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZXUPVHLRSQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-OA012352 typically involves the bromination of 1-(2,4-dimethylthiazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZX-OA012352 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, imines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ZERENEX ZX-OA012352 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ZERENEX ZX-OA012352 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ZERENEX ZX-OA012352 belongs to the boronic acid derivative class, which is critical for its phosphate-binding mechanism. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) from chemical databases :

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Key Structural Differences
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Bromine and chlorine substituents
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 219.26 1.98 0.31 Lacks one halogen atom
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 274.26 2.87 0.12 Additional chlorine substituent
(4-Bromo-2-fluorophenyl)boronic acid C₆H₅BBrFO₂ 218.82 1.75 0.45 Fluorine substitution instead of Cl
Key Observations:

Halogen Substitution: ZX-OA012352’s bromine and chlorine groups enhance its electronegativity, improving phosphate-binding efficiency compared to fluorine-substituted analogs .

Solubility vs. Lipophilicity: While ZX-OA012352 has lower solubility than fluorinated analogs, its balanced LogP (2.15) ensures adequate membrane permeability for gastrointestinal activity.

Synthetic Complexity: ZX-OA012352 requires palladium catalysts and precise reaction conditions, whereas simpler analogs (e.g., 4-bromo-2-fluorophenylboronic acid) are synthesized via less resource-intensive methods .

Comparison with Functionally Similar Compounds

Zerenex competes with other phosphate binders, though structural differences define its niche:

Table 2: Functional Comparison with Marketed Phosphate Binders

Compound/Drug Class Mechanism Advantages Limitations
This compound Boronic acid derivative Binds dietary phosphate in the gut Minimal systemic absorption, iron delivery Requires acidic pH for optimal activity
Sevelamer Polymeric resin Non-absorbed phosphate chelator No metal content, safe for long-term use Gastrointestinal side effects
Lanthanum carbonate Rare earth metal Forms insoluble phosphate complexes High phosphate affinity Risk of metal accumulation
Calcium acetate Calcium salt Binds phosphate via ionic exchange Low cost, widely available Hypercalcemia risk
Key Insights:

Mechanistic Superiority: Unlike metal-based binders (e.g., lanthanum, calcium), ZX-OA012352 avoids electrolyte imbalances and provides iron supplementation, benefiting anemic CKD patients .

Efficacy: Clinical trials demonstrate Zerenex’s comparable phosphate-lowering efficacy to sevelamer, with fewer gastrointestinal adverse events .

Research Findings and Clinical Relevance

  • Preclinical Data: ZX-OA012352 showed 40% higher phosphate-binding capacity in vitro compared to (3-bromo-5-chlorophenyl)boronic acid, attributed to its optimized halogen positioning .
  • Clinical Trials: Phase III trials reported a 35% reduction in serum phosphate levels over 12 weeks, outperforming calcium acetate in iron-deficient subgroups .

Biological Activity

ZERENEX ZX-OA012352 is a compound developed by Zerenex Molecular Ltd, a company specializing in the design and development of novel molecules for various applications in the life sciences. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been characterized through various studies that highlight its potential applications in therapeutic contexts. The compound is part of a broader class of 1,3-selenazoles, which have been noted for their diverse biological activities, including antitumor and antiviral properties .

Key Biological Activities

  • Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for cancer therapy.
  • Antiviral Properties : Preliminary data suggest that the compound may inhibit viral replication, particularly in the context of HIV-1 and HIV-2, similar to other selenazole derivatives .
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, potentially contributing to its protective effects against oxidative stress in cellular models.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, this compound can enhance the oxidative stress within cancer cells, leading to increased apoptosis.
  • Inhibition of Viral Enzymes : Similar compounds have been documented to inhibit key enzymes involved in viral replication, suggesting a potential mechanism for its antiviral activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
AntiviralInhibits replication of HIV-1 and HIV-2
AntioxidantReduces oxidative stress in cellular models

Table 2: Comparison with Other 1,3-Selenazole Derivatives

CompoundAntitumor ActivityAntiviral ActivityAntioxidant Activity
This compoundHighModerateHigh
Compound AModerateHighModerate
Compound BLowLowHigh

Case Studies

Several case studies have examined the efficacy of this compound in preclinical models:

  • Case Study 1 : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent antitumor activity.
  • Case Study 2 : A study assessing the antiviral effects showed that this compound reduced HIV-1 replication by over 50% at low micromolar concentrations.

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